

anorthite chemical formula and composition



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Compound of Interest

Compound Name: *Anorthite*

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An in-depth guide to the mineral **anorthite** ($\text{CaAl}_2\text{Si}_2\text{O}_8$), this document details its chemical composition, crystal structure, and its role as a key end-member of the plagioclase feldspar solid solution series. The guide is intended for researchers, scientists, and professionals in drug development who require a technical understanding of this calcium aluminosilicate.

Chemical and Physical Properties of Anorthite

Anorthite is the calcium-rich end-member of the plagioclase feldspar mineral series, with the ideal chemical formula $\text{CaAl}_2\text{Si}_2\text{O}_8$.^{[1][2]} It is a tectosilicate, belonging to the feldspar group, which is characterized by a three-dimensional framework of linked silica-oxygen tetrahedra.^[1] ^[3] In this structure, aluminum atoms substitute for silicon atoms.^[3] The mineral was first described in 1823 by Gustav Rose, who named it from the Greek words for "not straight," alluding to its oblique cleavage angles.^{[1][4]}

Pure **anorthite** is rare on Earth, with natural specimens typically containing some sodium substituting for calcium.^{[2][3]} Compositions with over 90% of the **anorthite** end-member are referred to as **anorthite**.^[2] It is a primary constituent of mafic igneous rocks like gabbro and basalt and is also found in contact metamorphic zones.^{[1][2]} Notably, **anorthite** is a significant component of the lunar highlands.^{[2][3]}

Anorthite has a Mohs hardness of 6 to 6.5 and a specific gravity ranging from 2.74 to 2.76.^[1] ^[5] It exhibits a vitreous luster and can be colorless, white, or grayish.^[1]

Compositional Data

The chemical composition of **anorthite** can be expressed in terms of both its elemental and oxide makeup. The ideal theoretical compositions are presented below.

Table 1: Elemental and Oxide Composition of Anorthite (CaAl₂Si₂O₈)

Constituent	Element	Weight %	Oxide	Weight %
Calcium	Ca	14.41%	CaO	20.16%
Aluminum	Al	19.40%	Al ₂ O ₃	36.65%
Silicon	Si	20.20%	SiO ₂	43.19%
Oxygen	O	46.00%		
Total		100.00%	100.00%	

Data sourced from multiple references providing theoretical values.[\[4\]](#)[\[5\]](#)[\[6\]](#)

In natural samples, minor substitution of sodium for calcium is common.[\[1\]](#) The composition of plagioclase feldspars is often denoted by the percentage of **anorthite** (An) and albite (Ab).[\[7\]](#)[\[8\]](#)

Crystallographic Data

Anorthite crystallizes in the triclinic system, which is characterized by low symmetry.[\[1\]](#) The ordering of aluminum and silicon atoms within the tetrahedral sites contributes to this low symmetry.[\[1\]](#)

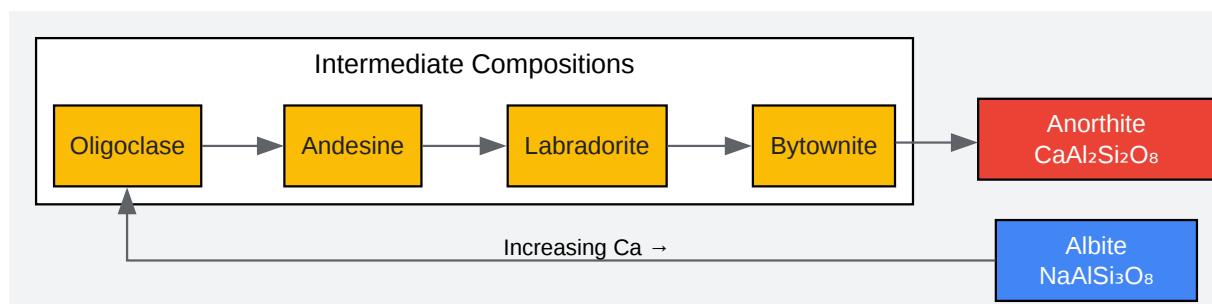
Table 2: Crystallographic Properties of Anorthite

Property	Value
Crystal System	Triclinic
Space Group	P1
Unit Cell Parameters	$a \approx 8.18 \text{ \AA}$, $b \approx 12.87 \text{ \AA}$, $c \approx 14.17 \text{ \AA}$
	$\alpha \approx 93.17^\circ$, $\beta \approx 115.85^\circ$, $\gamma \approx 91.22^\circ$
Formula Units (Z)	8

Data sourced from multiple references.[\[1\]](#)[\[2\]](#)[\[5\]](#)

Plagioclase Solid Solution Series

Anorthite ($\text{CaAl}_2\text{Si}_2\text{O}_8$) and albite ($\text{NaAlSi}_3\text{O}_8$) are the two end-members of the plagioclase solid solution series.[\[9\]](#) In this series, sodium and calcium atoms can substitute for one another within the crystal lattice, creating a continuous range of compositions.[\[9\]](#) To maintain charge balance when a Ca^{2+} ion replaces a Na^+ ion, an Al^{3+} ion simultaneously replaces a Si^{4+} ion.[\[10\]](#)



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Caption: Plagioclase solid solution series from albite to **anorthite**.

Experimental Protocols

The synthesis and characterization of **anorthite** are crucial for materials science and geological studies. Below are detailed methodologies for its preparation and analysis.

Synthesis of Anorthite via Solid-State Reaction

This protocol describes a common method for synthesizing polycrystalline **anorthite** from oxide precursors.[\[11\]](#)[\[12\]](#)

- **Precursor Preparation:** Stoichiometric amounts of high-purity calcium oxide (CaO), aluminum oxide (Al₂O₃), and silicon dioxide (SiO₂) powders are weighed to match the 1:1:2 molar ratio of CaAl₂Si₂O₈.[\[1\]](#)[\[11\]](#)
- **Milling:** The oxide powders are intimately mixed and homogenized. This is typically achieved by ball-milling for several hours to ensure a uniform distribution of reactants.[\[1\]](#)
- **Calcination:** The milled powder mixture is placed in an alumina crucible and heated in a high-temperature furnace. The temperature is ramped up to over 1400°C and held for several hours to facilitate the solid-state reaction and formation of the **anorthite** phase.[\[1\]](#)
- **Cooling and Characterization:** The furnace is cooled, and the resulting material is collected. The product is then analyzed to confirm the presence and purity of the **anorthite** phase.

Advanced methods such as spark plasma sintering can be used to produce dense **anorthite** ceramics at lower temperatures and shorter durations.[\[1\]](#)

Characterization of Anorthite

1. X-Ray Diffraction (XRD) Analysis

XRD is a primary technique for phase identification and crystallographic analysis of **anorthite**.[\[11\]](#)

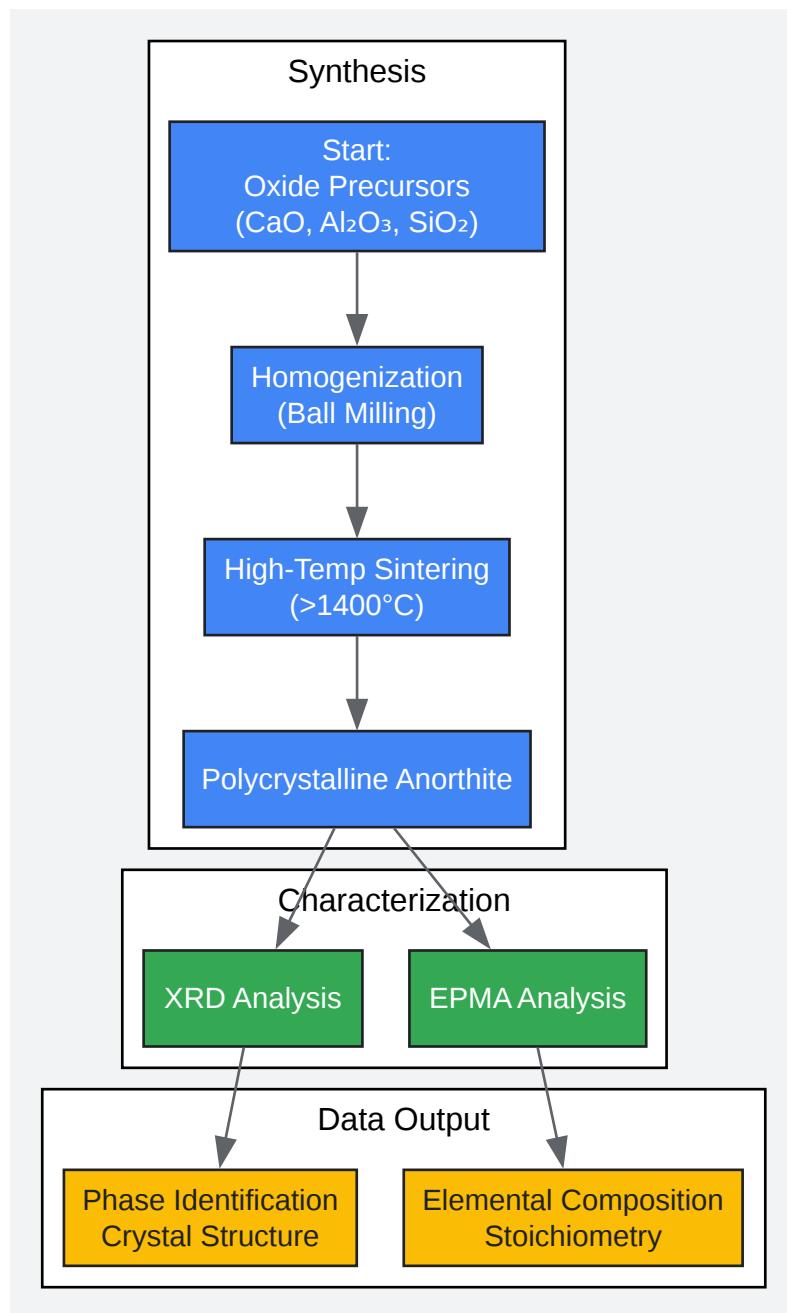
- **Sample Preparation:** A small amount of the synthesized or natural **anorthite** powder is finely ground to ensure random crystal orientation. The powder is then mounted onto a sample holder.
- **Instrument Setup:** A powder X-ray diffractometer is used, typically with a copper (Cu K α) X-ray source. The instrument is configured to scan over a specific range of 2 θ angles (e.g., 10° to 80°).

- Data Collection: The sample is irradiated with X-rays, and the diffracted X-rays are detected as a function of the scattering angle (2θ).
- Data Analysis: The resulting diffraction pattern, a plot of intensity versus 2θ , is analyzed. The positions and intensities of the diffraction peaks are compared to a standard reference pattern for **anorthite** from a database like the Inorganic Crystal Structure Database (ICSD) to confirm the phase identity.^{[11][13]} The sharpness and shape of the peaks can also provide information about crystallinity and crystallite size.

2. Electron Probe Microanalysis (EPMA)

EPMA is used to determine the precise elemental composition of **anorthite** at the micro-scale.
^{[14][15]}

- Sample Preparation: A thin, polished section of the **anorthite**-containing material is prepared and coated with a thin layer of carbon to make it conductive.
- Instrument Setup: An electron microprobe is used, which focuses a high-energy beam of electrons onto the sample surface. The instrument is equipped with wavelength-dispersive spectrometers (WDS) calibrated for the elements of interest (Ca, Al, Si, Na, K).
- Data Collection: The electron beam is rastered across a selected area of the sample or focused on specific points.^[15] The interaction of the electron beam with the sample generates characteristic X-rays for each element present. The WDS system measures the intensity of these X-rays.
- Data Analysis: The measured X-ray intensities are compared to those obtained from standard materials of known composition.^[15] A matrix correction procedure (e.g., ZAF or $\phi(pz)$) is applied to the raw data to account for atomic number, absorption, and fluorescence effects, yielding quantitative elemental concentrations.^[16] This allows for the precise determination of the **anorthite**'s stoichiometry and the quantification of any elemental substitutions.^[14]

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Caption: Experimental workflow for **anorthite** synthesis and characterization.

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